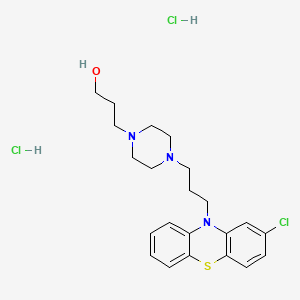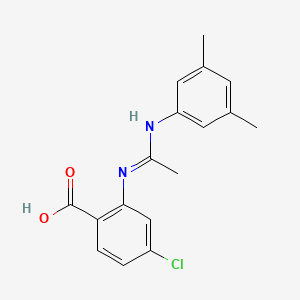
Benzoic acid, 4-chloro-2-((1-((3,5-dimethylphenyl)amino)ethylidene)amino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-chloro-2-((1-((3,5-dimethylphenyl)amino)ethylidene)amino)- is an organic compound that belongs to the class of aromatic carboxylic acids. This compound is characterized by the presence of a benzoic acid core substituted with a chloro group and a complex amine derivative. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-chloro-2-((1-((3,5-dimethylphenyl)amino)ethylidene)amino)- typically involves multiple steps. One common synthetic route includes the following steps:
Reduction: Conversion of the nitro group to an amine group.
Substitution: Introduction of the chloro group via electrophilic aromatic substitution.
Condensation: Reaction of the amine group with 3,5-dimethylphenylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-chloro-2-((1-((3,5-dimethylphenyl)amino)ethylidene)amino)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Reagents like chlorine (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeCl₃) are used for chlorination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
Benzoic acid, 4-chloro-2-((1-((3,5-dimethylphenyl)amino)ethylidene)amino)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 4-chloro-2-((1-((3,5-dimethylphenyl)amino)ethylidene)amino)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating receptor activity to influence cellular signaling.
Altering gene expression: Affecting the transcription and translation of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 4-amino-2-chloro-: Similar structure but with an amino group instead of the complex amine derivative.
Benzoic acid, 4-hydroxy-3,5-dimethoxy-: Contains hydroxyl and methoxy groups instead of the chloro and amine groups.
Uniqueness
Benzoic acid, 4-chloro-2-((1-((3,5-dimethylphenyl)amino)ethylidene)amino)- is unique due to its specific substitution pattern and the presence of the complex amine derivative. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
74101-51-2 |
|---|---|
Molecular Formula |
C17H17ClN2O2 |
Molecular Weight |
316.8 g/mol |
IUPAC Name |
4-chloro-2-[1-(3,5-dimethylanilino)ethylideneamino]benzoic acid |
InChI |
InChI=1S/C17H17ClN2O2/c1-10-6-11(2)8-14(7-10)19-12(3)20-16-9-13(18)4-5-15(16)17(21)22/h4-9H,1-3H3,(H,19,20)(H,21,22) |
InChI Key |
PEDACOVFHJJABH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=NC2=C(C=CC(=C2)Cl)C(=O)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


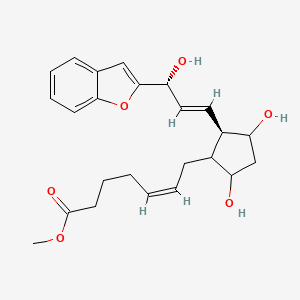
![(6AR-trans)-6A,7,8,10A-Tetrahydro-1-hydroxy-6,6,9-trimethyl-6H-dibenzo[B,D]pyran-3-pentanoic acid](/img/structure/B14447126.png)

![1-[(3-Ethenylphenyl)methyl]-2-heptadecyl-1H-imidazole](/img/structure/B14447139.png)
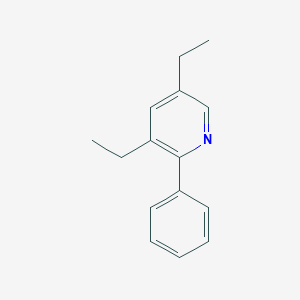
![2-Amino-6-methylpyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B14447142.png)

![[(4-Ethenylbenzene-1-carbothioyl)sulfanyl]acetic acid](/img/structure/B14447153.png)

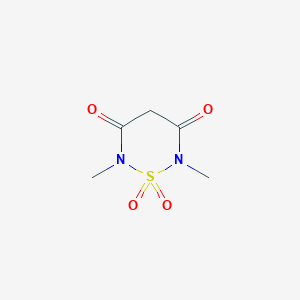
![1,2,3,4,7,7-Hexachloro-5-(prop-2-yn-1-yl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14447170.png)
![4-Methyl-3-phenyl-2-[(E)-phenyldiazenyl]-4H-1,4-benzothiazine](/img/structure/B14447185.png)
